molecular formula C7H9F3O B14878884 2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol

Cat. No.: B14878884
M. Wt: 166.14 g/mol
InChI Key: GBNHMNJDIBFBIP-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol is an organic compound characterized by the presence of a trifluoroethyl group attached to a pentyn-1-ol backbone. This compound is notable for its unique chemical structure, which combines the properties of both an alkyne and an alcohol. The trifluoroethyl group imparts significant electron-withdrawing effects, making this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol typically involves the reaction of 2,2,2-trifluoroethyl bromide with pent-4-yn-1-ol under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with 2,2,2-trifluoroethyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,2,2-trifluoroethyl)pent-4-ynal or 2-(2,2,2-trifluoroethyl)pent-4-ynoic acid.

    Reduction: Formation of 2-(2,2,2-trifluoroethyl)pent-4-en-1-ol or 2-(2,2,2-trifluoroethyl)pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: Similar structure but lacks the trifluoroethyl group.

    2-Propyn-1-ol: Contains a shorter alkyne chain and lacks the trifluoroethyl group.

    3-Butyn-1-ol: Contains a different alkyne position and lacks the trifluoroethyl group.

Uniqueness

2-(2,2,2-Trifluoroethyl)pent-4-yn-1-ol is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific electronic effects.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c1-2-3-6(5-11)4-7(8,9)10/h1,6,11H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNHMNJDIBFBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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